![molecular formula C16H16FN5OS B3009873 2-((1-(4-氟苯基)-4-异丙基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)乙酰胺 CAS No. 1105202-82-1](/img/structure/B3009873.png)
2-((1-(4-氟苯基)-4-异丙基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic compound containing nitrogen atoms . It also has a fluorophenyl group, an isopropyl group, and a thioacetamide group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
抗癌活性
- 氟代苯并[b]吡喃衍生物:一项研究探讨了氟代苯并[b]吡喃衍生物对肺癌、乳腺癌和中枢神经系统癌细胞系的合成和抗癌活性。这些化合物(包括与指定乙酰胺在结构上相似的类似物)与参考药物 5-氟脱氧尿苷相比,在低浓度下显示出抗癌活性 (Hammam 等人,2005)。
用于 PET 成像的放射合成
- [18F]PBR111 放射性配体:另一项研究重点关注 [18F]PBR111 的放射合成,这是一种用于通过 PET 成像转运蛋白(18 kDa)的选择性放射性配体。这项工作涉及一系列新型的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺,表明氟代衍生物在诊断成像中的重要性 (Dollé 等人,2008)。
新型吡唑的合成和生物学评价
- 具有药用价值的吡唑:对新型吡唑的合成及其药用价值(包括抗癌和抗炎特性)的研究,强调了氟代苯基吡唑衍生物在开发新型治疗剂中的重要性 (Thangarasu 等人,2019)。
配位配合物和抗氧化活性
- 新型 Co(II) 和 Cu(II) 配位配合物:一项研究描述了与 Co(II) 和 Cu(II) 形成配位配合物的吡唑乙酰胺衍生物的合成,显示出显着的抗氧化活性。这项研究说明了该化合物在与金属离子形成配合物方面的潜力,这可能在各种生物和工业应用中很有用 (Chkirate 等人,2019)。
安全和危害
未来方向
作用机制
Target of Action
The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with the TrkA/B/C receptors, inhibiting their signaling pathways . This inhibition can disrupt the progression of neurodegenerative diseases and cancers where these receptors play a significant role .
Biochemical Pathways
The compound affects the signaling pathways of TrkA/B/C receptors . The downstream effects of this interaction can lead to the disruption of tumorigenesis and metastasis in various cancers, as well as the progression of several neurodegenerative diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of TrkA/B/C receptor signaling . This can result in the disruption of disease progression in conditions where these receptors play a significant role .
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-9(2)14-12-7-19-22(11-5-3-10(17)4-6-11)15(12)16(21-20-14)24-8-13(18)23/h3-7,9H,8H2,1-2H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZOUSEDSXXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。